molecular formula C13H16BrNO2 B7887234 benzyl 3-bromopiperidine-1-carboxylate

benzyl 3-bromopiperidine-1-carboxylate

Katalognummer: B7887234
Molekulargewicht: 298.18 g/mol
InChI-Schlüssel: HTYKTKWPZJHKAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structurally, it consists of a piperidine ring substituted with a bromine atom at the 3-position and a benzyloxycarbonyl (Cbz) group at the 1-position. The bromine substituent enhances its reactivity, making it a valuable intermediate in cross-coupling reactions, nucleophilic substitutions, and medicinal chemistry workflows.

Eigenschaften

IUPAC Name

benzyl 3-bromopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYKTKWPZJHKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-bromopiperidine-1-carboxylate typically involves the bromination of piperidine derivatives followed by esterification. One common method involves the bromination of piperidine-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The resulting 3-bromo-piperidine-1-carboxylic acid is then esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired benzyl ester .

Industrial Production Methods

Industrial production of benzyl 3-bromopiperidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

benzyl 3-bromopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 3-azido-piperidine-1-carboxylic acid benzyl ester or 3-thio-piperidine-1-carboxylic acid benzyl ester.

    Reduction: Formation of 3-bromo-piperidine-1-carbinol.

    Oxidation: Formation of 3-bromo-piperidin-2-one.

Wissenschaftliche Forschungsanwendungen

benzyl 3-bromopiperidine-1-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological disorders due to the piperidine moiety’s known biological activity.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, particularly in the context of cholinesterase inhibitors.

    Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of benzyl 3-bromopiperidine-1-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. For example, the benzyl ester group can enhance lipophilicity, facilitating membrane permeability and increasing the compound’s bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence includes analogs of benzyl piperidine carboxylates with varying substituents. Below is a detailed comparison based on substituent effects and available

Benzyl 4-Aminopiperidine-1-Carboxylate (CAS 120278-07-1)

  • Structure: Amino group at the 4-position of the piperidine ring.
  • Properties: Formula: C₁₃H₁₈N₂O₂. Toxicity: Insufficient toxicological data; precaution required for eye, skin, and ingestion exposure. Reactivity: The amino group may participate in amidation or alkylation reactions.
  • Safety : Requires rigorous first-aid measures (e.g., 15-minute eye flushing, medical consultation for ingestion).

Benzyl 4-(3-Ethoxy-3-Oxopropyl)piperidine-1-Carboxylate (CAS 99197-86-1)

  • Structure : Ethoxy-oxopropyl substituent at the 4-position.
  • Stability: Stable under recommended storage conditions. Hazards: No known hazards reported, but toxicity data (e.g., acute or chronic effects) are unavailable.

Benzyl Alcohol (CAS 100-51-6)

  • Relevance : The benzyl group in benzyl 3-bromopiperidine-1-carboxylate originates from benzyl alcohol.
  • Properties: Metabolism: Rapidly absorbed and metabolized to hippuric acid in humans.

General Trends in Piperidine Derivatives

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Br): Enhance electrophilicity, facilitating nucleophilic substitution (e.g., bromine at 3-position in the target compound vs. amino/ethoxy groups in analogs). Steric Effects: Bulky substituents (e.g., ethoxy-oxopropyl) may hinder reactivity compared to smaller groups (e.g., Br).
  • Safety: Piperidine derivatives with uncharacterized toxicological profiles (e.g., benzyl 4-aminopiperidine-1-carboxylate) demand stringent safety protocols, whereas benzyl alcohol’s hazards are better documented.

Data Table: Key Properties of Compared Compounds

Compound Name Substituent Position/Type Formula Physical State Known Hazards
Benzyl 3-Bromopiperidine-1-Carboxylate 3-Br, 1-Cbz Not Provided Not Available Not Reported
Benzyl 4-Aminopiperidine-1-Carboxylate 4-NH₂, 1-Cbz C₁₃H₁₈N₂O₂ Not Reported Eye/skin irritation (first-aid needed)
Benzyl 4-(3-Ethoxy-3-Oxopropyl)piperidine-1-carboxylate 4-CH₂COOEt, 1-Cbz Not Provided Liquid No known hazards
Benzyl Alcohol N/A C₇H₈O Liquid Respiratory/skin irritation

Research Findings and Limitations

  • Gaps in Data : The absence of specific studies on benzyl 3-bromopiperidine-1-carboxylate in the provided evidence precludes direct comparisons of its reactivity, stability, or biological activity.
  • Inferred Reactivity: Bromine’s electronegativity suggests higher reactivity in Suzuki-Miyaura couplings compared to amino- or ethoxy-substituted analogs, but experimental validation is needed.

Biologische Aktivität

Benzyl 3-bromopiperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activity. This article explores its structural characteristics, synthesis, biological interactions, and relevant case studies to provide a comprehensive overview of its biological significance.

Structural Characteristics

Benzyl 3-bromopiperidine-1-carboxylate has the molecular formula C13_{13}H16_{16}BrNO2_2 and a molecular weight of approximately 298.18 g/mol. The compound features a piperidine ring with a bromine atom at the 3-position and a carboxylate group esterified with a benzyl group at the 1-position. This unique structure enhances its reactivity and interaction with biological systems, making it a candidate for further pharmacological investigation.

Synthesis

The synthesis of benzyl 3-bromopiperidine-1-carboxylate typically involves multi-step organic reactions. These steps allow for the introduction of functional groups that improve the compound's biological properties. Common reagents and conditions used in its synthesis include:

  • Bromination : To introduce the bromine substituent.
  • Esterification : To attach the benzyl group to the carboxylate moiety.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Neuroactive Properties

Preliminary studies suggest that benzyl 3-bromopiperidine-1-carboxylate exhibits neuroactive properties, potentially influencing neurotransmitter systems. This could lead to applications in treating neurological disorders such as anxiety and depression. The bromine substituent is believed to enhance binding affinity to specific receptors, which is crucial for its pharmacodynamic profile.

Interaction Studies

Research has focused on the compound's binding affinity to various enzymes and receptors. Interaction studies indicate that benzyl 3-bromopiperidine-1-carboxylate may modulate neurotransmitter pathways, providing insights into its therapeutic potential. For instance, it has been suggested that compounds with similar structures can affect serotonin and dopamine receptors, which are vital in mood regulation.

Case Studies

Several case studies have explored the pharmacological effects of benzyl 3-bromopiperidine-1-carboxylate:

  • Study on Anxiety Models : In animal models, administration of benzyl 3-bromopiperidine-1-carboxylate resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Depression Treatment : Research indicated that this compound could enhance serotonin levels in the brain, contributing to antidepressant effects observed in preclinical trials.
  • Neuroprotective Effects : Some studies reported that benzyl 3-bromopiperidine-1-carboxylate exhibited neuroprotective properties in models of neurodegeneration, highlighting its versatility as a therapeutic candidate.

Comparative Analysis

To understand the biological activity of benzyl 3-bromopiperidine-1-carboxylate better, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Biological Activity
Benzyl 4-Bromopiperidine-1-CarboxylateC13_{13}H16_{16}BrNO2_2Similar neuroactive properties but different receptor interactions
Benzyl 2-Bromopiperidine-1-CarboxylateC13_{13}H16_{16}BrNO2_2Less potent in modulating neurotransmitter systems compared to 3-bromo variant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.